molecular formula C20H18O4 B14641696 Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate CAS No. 55006-97-8

Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate

Cat. No.: B14641696
CAS No.: 55006-97-8
M. Wt: 322.4 g/mol
InChI Key: NJKYNZYMFOJNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate typically involves a series of organic reactions. One common method is the photoredox-catalyzed cascade annulation of methyl (2-(phenylethynyl)phenyl)sulfanes and methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides. This reaction is carried out at ambient temperature and yields a variety of benzothiophenes and benzoselenophenes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies on its mechanism of action are limited, but it is likely to involve typical organic reaction mechanisms such as nucleophilic addition and electrophilic substitution.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-5-phenylpent-2-enoate: This compound has a similar structure but differs in the position of the phenyl group.

    Methyl (E)-2-phenyl-2-propenoate: Another similar compound with variations in the carbon chain length and functional groups.

Uniqueness

Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical properties and reactivity.

Properties

CAS No.

55006-97-8

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 3-[2-[2-(3-methoxy-3-oxoprop-1-enyl)phenyl]phenyl]prop-2-enoate

InChI

InChI=1S/C20H18O4/c1-23-19(21)13-11-15-7-3-5-9-17(15)18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14H,1-2H3

InChI Key

NJKYNZYMFOJNMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1C2=CC=CC=C2C=CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.